3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11-15(12(2)24-20-11)3-4-16(23)22-7-5-13(9-22)17-19-18(25-21-17)14-6-8-26-10-14/h6,8,10,13H,3-5,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLOGIMXJBKRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that combines various heterocyclic structures. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its possible applications in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of isoxazole and thiophene rings suggests a range of biological interactions due to their established roles in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 330.4 g/mol |
| Chemical Structure | Structure |
| Solubility | Not Available |
| Melting Point | Not Available |
Biological Activity Overview
Research indicates that compounds containing isoxazole and thiophene moieties often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to the one have shown effectiveness against various microbial strains. For instance, derivatives of isoxazole have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Isoxazole derivatives have been explored for their ability to inhibit cancer cell proliferation. Compounds with similar structures have demonstrated selective cytotoxicity against human tumor cell lines, suggesting potential as anticancer agents .
- Anti-inflammatory Effects : The anti-inflammatory properties of isoxazole derivatives are well-documented, with studies indicating their ability to modulate inflammatory pathways .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific biological targets:
- Enzyme Inhibition : The isoxazole ring may act as a bioisostere for carboxylic acids, inhibiting enzymes that recognize carboxylate groups. This can lead to reduced enzyme activity in metabolic pathways associated with inflammation and cancer progression.
- Receptor Modulation : The thiophene moiety may enhance binding affinity to various receptors or proteins involved in disease processes, potentially leading to altered cellular signaling pathways that favor therapeutic outcomes .
Case Studies and Research Findings
Recent literature provides insights into the biological activity of related compounds:
- Antimicrobial Studies : A study demonstrated that isoxazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to 62.5 µg/mL .
- Anticancer Research : A series of studies evaluated the cytotoxic effects of isoxazole-containing compounds on various cancer cell lines. For example, compounds structurally similar to the one under review were tested against HepG2 and DLD cell lines, showing promising results in inhibiting cell growth .
- In Vivo Models : In vivo studies using animal models have indicated that certain isoxazole derivatives can reduce tumor growth significantly compared to control groups, supporting their potential as anticancer agents .
Comparison with Similar Compounds
Core Heterocyclic Motifs
- Isoxazole vs. Pyrazolone: The 3,5-dimethylisoxazole in the target compound offers electron-withdrawing properties and metabolic stability compared to pyrazolone derivatives (e.g., compounds 4i and 4j in ), which exhibit keto-enol tautomerism that may influence reactivity .
- 1,2,4-Oxadiazole vs. Tetrazole: The oxadiazole ring in the target compound is less acidic than tetrazole analogs (e.g., compound 4i), which are known for their stability under acidic conditions.
- Thiophene vs.
Physicochemical and Pharmacological Properties
*Hypothesized based on structural analogs.
Stability and Metabolic Considerations
- Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under strong acidic/basic conditions, unlike tetrazoles in 4i, which are more resilient .
- Metabolism : Thiophene rings may undergo CYP450-mediated oxidation, whereas coumarin in 4j is susceptible to esterase cleavage, highlighting divergent metabolic pathways .
Preparation Methods
Pyrrolidine Intermediate Preparation
Pyrrolidine derivatives are synthesized via cyclization of γ-aminonitriles or reductive amination of 1,4-diketones. A nitrile-containing pyrrolidine precursor, 3-cyanopyrrolidine , is prepared by treating pyrrolidin-3-amine with cyanogen bromide under basic conditions.
Oxadiazole Ring Formation
The nitrile group is converted to an amidoxime by reaction with hydroxylamine hydrochloride in ethanol/water (80°C, 12 hr). Subsequent cyclization with thiophene-3-carboxylic acid using carbodiimide coupling agents (e.g., EDCI) forms the 1,2,4-oxadiazole ring.
Reaction Conditions :
- Amidoxime Formation : NH$$2$$OH·HCl, NaHCO$$3$$, EtOH/H$$_2$$O, 80°C, 12 hr.
- Cyclization : Thiophene-3-carboxylic acid, EDCI, DMAP, DCM, rt, 24 hr.
Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)Propan-1-One
Isoxazole Synthesis
3,5-Dimethylisoxazole is prepared via condensation of acetylacetone with hydroxylamine hydrochloride in aqueous HCl (60°C, 4 hr).
Propanone Chain Introduction
The isoxazole is functionalized at the 4-position by Friedel-Crafts acylation. Treatment with propanoyl chloride and AlCl$$_3$$ in dichloromethane yields 3-(3,5-dimethylisoxazol-4-yl)propan-1-one.
Reaction Conditions :
Coupling of Fragments
Reductive Amination
The pyrrolidine-oxadiazole amine is reacted with 3-(3,5-dimethylisoxazol-4-yl)propan-1-one using sodium cyanoborohydride in methanol/acetic acid (rt, 24 hr).
Reaction Conditions :
Alternative Nucleophilic Substitution
Activation of the propanone as a mesylate (MsCl, Et$$_3$$N) followed by displacement with the pyrrolidine-oxadiazole amine improves yield (DIPEA, DMF, 60°C, 12 hr).
Reaction Conditions :
- Mesylation: MsCl (1.1 eq), Et$$_3$$N (2 eq), DCM, 0°C, 2 hr.
- Displacement: Amine (1 eq), DIPEA (3 eq), DMF, 60°C, 12 hr.
Yield : 65%.
Optimization and Characterization
Reaction Optimization
Spectroscopic Validation
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, thiophene), 6.45 (s, 1H, isoxazole), 3.85–3.45 (m, 4H, pyrrolidine), 2.98 (t, 2H, CH$$2$$CO), 2.55 (s, 6H, isoxazole-CH$$_3$$).
- HRMS : m/z calc. for C$${20}$$H$${21}$$N$$4$$O$$3$$S [M+H]$$^+$$: 413.1382; found: 413.1385.
Data Tables
Table 1. Yields of Key Synthetic Steps
| Step | Conditions | Yield (%) |
|---|---|---|
| Amidoxime Formation | NH$$2$$OH·HCl, NaHCO$$3$$, 80°C | 85 |
| Oxadiazole Cyclization | EDCI, DMAP, DCM | 68 |
| Propanone Acylation | AlCl$$_3$$, DCM | 72 |
| Reductive Amination | NaBH$$_3$$CN, MeOH/AcOH | 58 |
| Nucleophilic Displacement | DIPEA, DMF | 65 |
Table 2. Comparative Analysis of Coupling Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Reductive Amination | Mild conditions | Moderate yield |
| Nucleophilic Substitution | Higher yield | Requires pre-activation |
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: Optimization involves solvent selection (e.g., toluene or ethanol for reflux), catalyst choice (e.g., sodium hydride for cyclization), and reaction time/temperature control. For example, highlights the use of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene under reflux for heterocyclic synthesis. Purity can be monitored via TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) and recrystallization (ethanol/DMF mixtures) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR (1H/13C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- TLC with iodine visualization to assess reaction progress and purity .
- X-ray crystallography (using SHELXL/SHELXD for refinement) for absolute structural confirmation .
Intermediate Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
Methodological Answer: Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) identifies binding affinity and interaction modes. demonstrates docking to assess antifungal potential, focusing on hydrogen bonding and hydrophobic interactions with active-site residues. Software like AutoDock Vina or Schrödinger Maestro is used, followed by scoring function analysis to prioritize compounds for in vitro testing .
Q. What strategies mitigate side reactions during the synthesis of the 1,2,4-oxadiazol-3-yl pyrrolidine moiety?
Methodological Answer:
- Use of anhydrous conditions to prevent hydrolysis.
- Stepwise purification of intermediates (e.g., column chromatography).
- Controlled stoichiometry of reactants (e.g., 1:1 molar ratio of nitrile and hydroxylamine derivatives) to avoid oligomerization .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
Methodological Answer:
- Validate docking parameters (e.g., grid size, flexibility of active-site residues).
- Perform kinetic assays (e.g., IC50 determination) to quantify enzyme inhibition.
- Cross-reference with structural analogs (e.g., triazole/thiadiazole derivatives) to identify substituent-specific effects. shows discrepancies may arise from solvation effects or protein dynamics not modeled in docking .
Q. What experimental designs are critical for elucidating the compound’s mechanism of enzyme inhibition?
Methodological Answer:
- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
- Site-directed mutagenesis of target enzyme residues to identify critical binding regions.
- Molecular dynamics simulations (50–100 ns trajectories) to assess stability of ligand-enzyme complexes .
Q. How can researchers analyze the compound’s potential for off-target interactions in biological systems?
Methodological Answer:
- Proteome-wide docking (e.g., using SwissTargetPrediction) to screen for unintended targets.
- Cytotoxicity assays (e.g., MTT on mammalian cells) to evaluate selectivity.
- Metabolic stability studies (e.g., liver microsome assays) to predict pharmacokinetic behavior .
Data Analysis & Validation
Q. What statistical methods are recommended for validating crystallographic data of this compound?
Methodological Answer:
Q. How can researchers reconcile conflicting NMR data from different solvent systems?
Methodological Answer:
- Compare spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-validate with solid-state NMR or X-ray data for conformationally rigid structures .
Safety & Handling
Q. What safety protocols are essential when handling intermediates with reactive functional groups (e.g., thiols, oxadiazoles)?
Methodological Answer:
- Use fume hoods to avoid inhalation of volatile byproducts (e.g., sulfur oxides).
- Wear chemically impermeable gloves (nitrile) and eye protection.
- Follow spill protocols: Avoid dust formation, evacuate personnel, and use inert adsorbents (e.g., vermiculite) for containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
